Covalent Engagement Rate: ARS-853 vs. Early Prototype Compound 12
ARS-853 demonstrates a >600-fold improvement in covalent engagement rate compared to the early prototype compound 12. This drastic increase in biochemical efficiency was a critical milestone in the development of cell-active KRAS-G12C inhibitors .
| Evidence Dimension | Covalent engagement rate constant |
|---|---|
| Target Compound Data | 76 M⁻¹s⁻¹ |
| Comparator Or Baseline | Compound 12: ~0.12 M⁻¹s⁻¹ (implied from 600-fold improvement) |
| Quantified Difference | >600-fold higher |
| Conditions | Biochemical assay with purified KRAS-G12C protein |
Why This Matters
This >600-fold improvement in engagement rate directly correlates with the transition from a biochemical tool to a cell-active probe, making ARS-853 the first compound suitable for studying KRAS-G12C inhibition in cellular models.
